molecular formula C11H8N4O B3356370 6-phenoxy-7H-purine CAS No. 66085-17-4

6-phenoxy-7H-purine

Cat. No.: B3356370
CAS No.: 66085-17-4
M. Wt: 212.21 g/mol
InChI Key: QUFBIKHKPIVLBM-UHFFFAOYSA-N
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Description

6-Phenoxy-7H-purine is a heterocyclic organic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. The phenoxy group attached to the purine ring enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-phenoxy-7H-purine typically involves the reaction of 6-chloropurine with phenol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the phenoxy group. The general reaction scheme is as follows: [ \text{6-chloropurine} + \text{phenol} \xrightarrow{\text{base, reflux}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Phenoxy-7H-purine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenoxy radicals, which can further react to form quinones.

    Reduction: The purine ring can be reduced under specific conditions to form dihydropurine derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Phenoxy-7H-purine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme interactions and nucleic acid structures.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-phenoxy-7H-purine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by mimicking natural substrates, thereby interfering with metabolic pathways. The phenoxy group enhances its binding affinity to these targets, making it a potent inhibitor.

Comparison with Similar Compounds

    6-Chloropurine: A precursor in the synthesis of 6-phenoxy-7H-purine.

    6-Mercaptopurine: Another purine derivative with significant biological activity.

    7H-Pyrrolo[2,3-d]pyrimidine: A structurally similar compound with different biological properties.

Uniqueness: this compound is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other purine derivatives.

Properties

IUPAC Name

6-phenoxy-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFBIKHKPIVLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364620
Record name 6-phenoxy-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66085-17-4
Record name 6-Phenoxy-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66085-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 31141
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066085174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC168480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168480
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC31141
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-phenoxy-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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